REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]#[N:10])=[N:6][CH:7]=1.B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH2:10])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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0.26 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
H2O (10 mL) wash
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction solution
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Type
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WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction solution was made basic by addition of 6M NaOH (2 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |